molecular formula C12H9Cl2OP B7762838 Di(4-chlorophenyl)phosphine oxide

Di(4-chlorophenyl)phosphine oxide

Cat. No. B7762838
M. Wt: 271.08 g/mol
InChI Key: QDWOIMWUGPSJMU-UHFFFAOYSA-N
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Description

Di(4-chlorophenyl)phosphine oxide is a useful research compound. Its molecular formula is C12H9Cl2OP and its molecular weight is 271.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di(4-chlorophenyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(4-chlorophenyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acid-Base and Complexing Properties : Some asymmetrical phosphine oxides containing hydroxyphenylethenyl fragments have been investigated for their acid-base and complexing properties in aqueous ethanol solutions (Mironov et al., 2013).

  • Water-Soluble Nanoparticles : Phosphine oxide polymers have been developed for transferring various nanoparticles from organic solvents to water while retaining their physical properties and reactivities (Kim et al., 2005).

  • Flame Retardant PET Copolymer : Bis 4-carboxyphenyl phenyl phosphine oxide has been used to prepare flame-resistant poly(ethylene terephthalate) (PET), which showed improved flame retarding behavior and thermal stability (Wang et al., 2000).

  • Reduction of Phosphine Oxides : A study on the reduction of phosphine oxides, sulfoxides, and amine N‐oxides using a borinic acid precatalyst, highlights the broad substrate tolerance and mild conditions of this reaction (Chardon et al., 2017).

  • Photoinduced Coupling Reactions : Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a radical initiator, has been used in photoinduced cross-coupling reactions to afford thio- or selenophosphinates and esters (Sato et al., 2017).

  • Conformation Studies : Methyl-di(chloromethyl)phosphine oxide's conformations in solutions and the crystalline phase have been investigated, revealing a mixture of conformers (Raevskii et al., 1973).

  • Electrical Properties of Phosphine Oxide Hosts : Short-axis substitution of dibenzothiophene-based phosphine oxide hosts has been used to selectively optimize their electrical properties (Han et al., 2012).

  • Reactions with Carbonyl Compounds : The reactions of chloro(di-t-butyl)phosphine with alkyl benzoates, leading to phosphine oxides, alkyl chlorides, and aroyl chlorides, have been studied (De'ath et al., 1976).

properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)phosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOIMWUGPSJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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